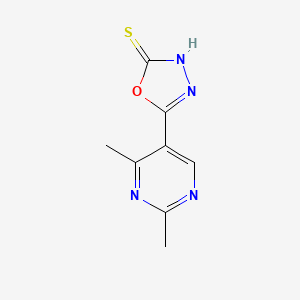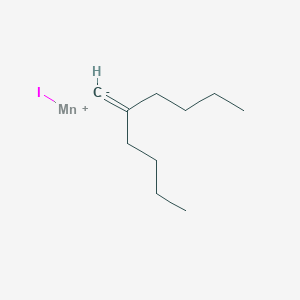![molecular formula C11H24N2O2S B14403439 N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide CAS No. 88334-80-9](/img/structure/B14403439.png)
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide typically involves the reaction of 2-methylpiperidine with a suitable alkylating agent, followed by sulfonation. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine . The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common in industrial settings to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halogenated compounds, alkylating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-[3-(2-Methylpiperidin-1-yl)propyl]methanesulfonamide
- 2-(4-ethoxyphenyl)-N-[3-[(2R)-2-methylpiperidin-1-yl]propyl]quinoline-4-carboxamide
Uniqueness
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Propiedades
Número CAS |
88334-80-9 |
|---|---|
Fórmula molecular |
C11H24N2O2S |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
N-[3-(2-methylpiperidin-1-yl)propyl]ethanesulfonamide |
InChI |
InChI=1S/C11H24N2O2S/c1-3-16(14,15)12-8-6-10-13-9-5-4-7-11(13)2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
GRXMOUDWAZWDQP-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NCCCN1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)

![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)






![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)




